Cas no 1207048-37-0 (5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate)

5-(4-Methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate is a specialized heterocyclic compound featuring both oxazole and phenyl moieties. Its structure incorporates methoxy and methyl substituents, which may influence its reactivity and binding properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a synthetic intermediate or bioactive scaffold. The presence of ester and oxazole functional groups suggests utility in prodrug design or as a precursor for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's stability and solubility profile are suitable for experimental applications in medicinal chemistry.
5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate structure
1207048-37-0 structure
商品名:5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
CAS番号:1207048-37-0
MF:C18H18N2O5
メガワット:342.345924854279
CID:6360145
PubChem ID:45513522

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 化学的及び物理的性質

名前と識別子

    • 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
    • 4-Isoxazoleacetic acid, 3,5-dimethyl-, [5-(4-methoxyphenyl)-3-isoxazolyl]methyl ester
    • F2496-2773
    • AKOS024653168
    • (5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate
    • 1207048-37-0
    • [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
    • インチ: 1S/C18H18N2O5/c1-11-16(12(2)24-19-11)9-18(21)23-10-14-8-17(25-20-14)13-4-6-15(22-3)7-5-13/h4-8H,9-10H2,1-3H3
    • InChIKey: RTOPTCMPPGNEBC-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=C(CC(OCC2C=C(C3=CC=C(OC)C=C3)ON=2)=O)C(C)=N1

計算された属性

  • せいみつぶんしりょう: 342.12157168g/mol
  • どういたいしつりょう: 342.12157168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2496-2773-2μmol
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2496-2773-10μmol
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2496-2773-5μmol
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2496-2773-20mg
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2496-2773-4mg
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2496-2773-3mg
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2496-2773-15mg
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2496-2773-20μmol
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2496-2773-25mg
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2496-2773-30mg
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
1207048-37-0 90%+
30mg
$119.0 2023-05-16

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 関連文献

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetateに関する追加情報

5-(4-Methoxyphenyl)-1,2-Oxazol-3-ylmethyl 2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetate: A Comprehensive Overview

The compound with CAS No. 1207048-37-0, known as 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of oxazole derivatives, which have been extensively studied due to their unique electronic properties and versatile applications.

Oxazole derivatives are heterocyclic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom. These structures are known for their stability and ability to participate in a wide range of chemical reactions. The 5-(4-methoxyphenyl)-1,2-oxazol moiety in this compound contributes to its aromaticity and electronic properties, making it an attractive candidate for applications in drug design and materials synthesis.

Recent studies have highlighted the importance of methoxyphenyl groups in modulating the electronic properties of oxazole derivatives. The presence of the methoxy group at the para position of the phenyl ring enhances the molecule's ability to engage in π-conjugation, thereby increasing its stability and reactivity. This feature is particularly valuable in the development of advanced materials such as organic semiconductors and optoelectronic devices.

The acetate group attached to the oxazole ring further enhances the compound's functionality by introducing ester linkages that can participate in various chemical transformations. These linkages are crucial in processes such as polymerization and cross-linking, which are essential for creating high-performance polymers and composites.

From a synthetic perspective, the preparation of 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-Oxazol-4-y)acetate involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The synthesis typically begins with the preparation of the oxazole ring system through cyclization reactions involving appropriate starting materials such as aldehydes or ketones.

One of the most promising applications of this compound lies in its potential use as a building block for advanced pharmaceuticals. The oxazole moiety has been shown to exhibit significant biological activity, including anti-inflammatory and antitumor properties. Recent research has focused on optimizing the structure of oxazole derivatives to enhance their bioavailability and efficacy while minimizing side effects.

In addition to its pharmaceutical applications, this compound also holds potential in the field of materials science. Its unique electronic properties make it an ideal candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic characteristics through functional group substitution further expands its versatility in this domain.

The development of efficient synthetic routes for 5-(4-methoxyphenyl)-1,2-Oxazol derivatives has been a focal point of recent research efforts. Scientists have explored various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to improve yields and reduce reaction times. These advancements have significantly enhanced the feasibility of large-scale production of this compound.

Furthermore, computational studies have played a pivotal role in understanding the electronic structure and reactivity of this compound at a molecular level. By employing density functional theory (DFT) calculations, researchers have been able to predict its spectroscopic properties and reactivity under different conditions. These insights have provided valuable guidance for experimental studies and have contributed to the rational design of new oxazole-based compounds.

In conclusion, 5-(4-methoxyphenyl)-1,2-Oxazol derivatives represent a class of compounds with immense potential across multiple disciplines. Their unique structural features and versatile reactivity make them invaluable tools for advancing both fundamental research and practical applications in chemistry and materials science.

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